2-Cyclohexyl-2-fluoropropane-1,3-diamine dihydrochloride
Overview
Description
2-Cyclohexyl-2-fluoropropane-1,3-diamine dihydrochloride is a versatile chemical compound with diverse applications in scientific research. Its unique properties enable investigations in various fields, contributing to advancements in medicine, material science, and more.
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through various synthetic routes, including the reaction of cyclohexylamine with fluorine-containing reagents under controlled conditions. The reaction conditions typically involve the use of a strong base and a fluorinating agent to introduce the fluorine atom into the cyclohexyl ring.
Industrial Production Methods: In an industrial setting, the compound is produced through large-scale chemical reactions involving cyclohexylamine and fluorine sources. The process is optimized to ensure high yield and purity, with rigorous quality control measures in place to maintain consistency.
Chemical Reactions Analysis
Types of Reactions: 2-Cyclohexyl-2-fluoropropane-1,3-diamine dihydrochloride undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic substitution reactions are typically carried out using alkyl halides and strong bases.
Major Products Formed: The major products formed from these reactions include various fluorinated cyclohexyl derivatives, which have applications in pharmaceuticals and material science.
Scientific Research Applications
2-Cyclohexyl-2-fluoropropane-1,3-diamine dihydrochloride is widely used in scientific research due to its unique properties. It is employed in the development of new pharmaceuticals, as a building block in organic synthesis, and in the study of fluorine-containing compounds in material science.
Mechanism of Action
The compound exerts its effects through specific molecular targets and pathways. It interacts with enzymes and receptors, modulating biological processes and leading to desired outcomes in various applications.
Comparison with Similar Compounds
2-Cyclohexyl-2-fluoropropane-1,3-diamine dihydrochloride is compared with other similar compounds, highlighting its uniqueness. Similar compounds include 2-cyclohexylpropane-1,3-diamine and 2-fluoropropane-1,3-diamine, each with distinct properties and applications.
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Properties
IUPAC Name |
2-cyclohexyl-2-fluoropropane-1,3-diamine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19FN2.2ClH/c10-9(6-11,7-12)8-4-2-1-3-5-8;;/h8H,1-7,11-12H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPUUPQMZNRXCTJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(CN)(CN)F.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21Cl2FN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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